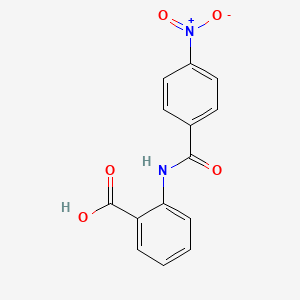

4-ニトロ安息香酸-2-アミノ安息香酸

説明

2-[(4-Nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 and a molecular weight of 286.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a benzoyl group (-C(O)Ph) attached to an amino benzoic acid structure. It is commonly used in proteomics research applications .

科学的研究の応用

2-[(4-Nitrobenzoyl)amino]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

作用機序

Target of Action

Similar compounds have been found to target the glycogen phosphorylase, muscle form in humans .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .

準備方法

The synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

化学反応の分析

2-[(4-Nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

類似化合物との比較

Similar compounds to 2-[(4-Nitrobenzoyl)amino]benzoic acid include other nitrobenzoyl derivatives and amino benzoic acids. For example:

2-Amino-4-nitrobenzoic acid: This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.

4-Nitrobenzoic acid: This compound contains only the nitrobenzoyl moiety and is used in various chemical syntheses.

2-[(4-Nitrobenzoyl)pyrrolidine-2-amido]benzoic acid: This compound has a pyrrolidine ring in place of the amino group, which may affect its reactivity and applications.

The uniqueness of 2-[(4-Nitrobenzoyl)amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

2-[(4-Nitrobenzoyl)amino]benzoic acid, with the molecular formula CHNO, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Biological Activity

Mechanism of Action

The biological activity of 2-[(4-Nitrobenzoyl)amino]benzoic acid is largely attributed to its ability to interact with various biological targets. It is hypothesized to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism, which may have implications in metabolic disorders. Additionally, the nitro group present in the compound can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Therapeutic Applications

Research indicates that derivatives of 2-[(4-Nitrobenzoyl)amino]benzoic acid exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies suggest a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy .

- Anti-inflammatory Effects : Compounds similar to 2-[(4-Nitrobenzoyl)amino]benzoic acid have been reported to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-[(4-Nitrobenzoyl)amino]benzoic acid, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-nitrobenzoic acid | Structure | Moderate antibacterial activity |

| 4-Nitrobenzoic acid | Structure | Antimicrobial and antifungal properties |

| 2-[(4-Nitrobenzoyl)pyrrolidine-2-amido]benzoic acid | N/A | Enhanced anticancer activity due to pyrrolidine moiety |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acids demonstrated that 2-[(4-Nitrobenzoyl)amino]benzoic acid exhibited significant inhibition against MRSA with an IC value comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that this compound had IC values ranging from 15 µM to 25 µM against HepG2 cell lines, indicating a potent cytotoxic effect. This suggests its potential use as a lead compound in the development of anticancer therapies .

- Anti-inflammatory Mechanism : In a study evaluating the anti-inflammatory properties of various nitro-substituted compounds, it was found that 2-[(4-Nitrobenzoyl)amino]benzoic acid significantly reduced NO production in LPS-stimulated RAW 264.7 macrophage cells, aligning with findings from other studies on similar compounds .

特性

IUPAC Name |

2-[(4-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYYRWFTRXRAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287520 | |

| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-04-6 | |

| Record name | NSC51434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrobenzoyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。